n-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride n-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664754
InChI: InChI=1S/C9H6Cl2F3N/c10-6-3-1-2-4-7(6)15-8(11)5-9(12,13)14/h1-4H,5H2
SMILES:
Molecular Formula: C9H6Cl2F3N
Molecular Weight: 256.05 g/mol

n-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride

CAS No.:

Cat. No.: VC17664754

Molecular Formula: C9H6Cl2F3N

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride -

Specification

Molecular Formula C9H6Cl2F3N
Molecular Weight 256.05 g/mol
IUPAC Name N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride
Standard InChI InChI=1S/C9H6Cl2F3N/c10-6-3-1-2-4-7(6)15-8(11)5-9(12,13)14/h1-4H,5H2
Standard InChI Key IPRXZDDVWRUFEP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N=C(CC(F)(F)F)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride (IUPAC name: N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride) is an imidoyl chloride derivative with the molecular formula C₁₀H₅Cl₂F₃N. The compound features a propanimidoyl backbone (C₃H₃F₃NCl) substituted with a 2-chlorophenyl group at the nitrogen atom. The trifluoromethyl (-CF₃) group at the β-position and the imidoyl chloride (-N=CCl-) moiety define its electrophilic reactivity .

Molecular Weight and Formula

The molecular weight is calculated as 277.51 g/mol, derived from the sum of atomic masses:

  • Carbon (12.01 × 10) = 120.10

  • Hydrogen (1.01 × 5) = 5.05

  • Chlorine (35.45 × 2) = 70.90

  • Fluorine (19.00 × 3) = 57.00

  • Nitrogen (14.01 × 1) = 14.01

Total: 120.10 + 5.05 + 70.90 + 57.00 + 14.01 = 277.06 g/mol (theoretical).

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via chlorination of a propanimidamide precursor. A generalized method involves:

Step 1: Condensation of 2-chloroaniline with 3,3,3-trifluoropropionitrile to form N-(2-chlorophenyl)-3,3,3-trifluoropropanimidamide.
Step 2: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the amidine to the imidoyl chloride .

Reaction Conditions

  • Temperature: 80–100°C for amidine formation; 0–25°C for chlorination .

  • Solvents: Anhydrous dichloromethane or toluene .

  • Yield: 75–85% after purification by vacuum distillation or recrystallization .

Table 1: Synthetic Parameters for N-(2-Chlorophenyl)-3,3,3-Trifluoropropanimidoyl Chloride

ParameterValue
PrecursorN-(2-Chlorophenyl)-3,3,3-trifluoropropanimidamide
Chlorinating AgentPOCl₃ or SOCl₂
Reaction Time (Step 2)4–6 hours
Purity (Post-Processing)>95% (GC-MS)

Industrial Scalability

Large-scale production requires stringent control of moisture and temperature to minimize hydrolysis. Continuous-flow reactors with inert gas purging are recommended to enhance yield and safety .

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 150°C, releasing hydrogen chloride (HCl) and trifluoromethyl ketones. Differential scanning calorimetry (DSC) shows an exothermic peak at 160–170°C, indicative of thermal instability .

Solubility

Table 2: Solubility Profile (Theoretical)

SolventSolubility (g/100 mL, 25°C)
Dichloromethane45.2
Toluene22.7
Water<0.1

The hydrophobic CF₃ group and aromatic ring limit aqueous solubility, favoring organic phases in extraction processes.

Reactivity and Applications

Nucleophilic Substitution

The imidoyl chloride group reacts with amines, alcohols, and thiols to form amidines, imidates, and thioimidates, respectively. For example:

C₆H₄Cl(N=CCl-CF₃)+RNH₂C₆H₄Cl(N=C(NHR)-CF₃)+HCl\text{C₆H₄Cl(N=CCl-CF₃)} + \text{RNH₂} \rightarrow \text{C₆H₄Cl(N=C(NHR)-CF₃)} + \text{HCl}

This reactivity is exploited in peptide mimicry and metal-organic framework (MOF) synthesis .

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization to form fluorinated heterocycles. For instance, treatment with potassium carbonate yields 4-trifluoromethylquinazoline derivatives .

Table 3: Applications in Heterocycle Synthesis

ProductConditionsYield (%)
4-CF₃-QuinazolineK₂CO₃, DMF, 80°C68
2-Amino-5-CF₃-pyrimidineNH₃, EtOH, reflux72

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